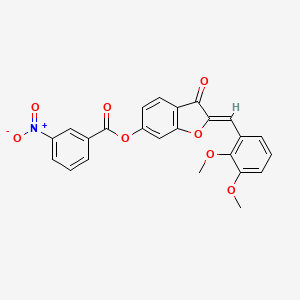

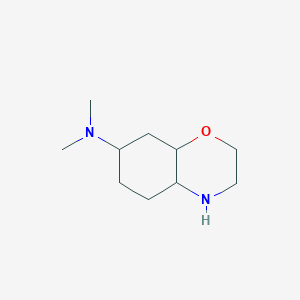

![molecular formula C18H23N3O3 B2623892 N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide CAS No. 184951-37-9](/img/structure/B2623892.png)

N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide” is a compound that has been studied for its potential use as a PET ligand for imaging 5-HT1A receptors . It is also known as 18F-Mefway .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C26H36N4O2 . Its average mass is 436.590 Da and its monoisotopic mass is 436.283813 Da .Chemical Reactions Analysis

The compound has been synthesized by changing the position of the methyl group in attempts to evaluate stability for imaging purposes . Mefway and 3-Mefway analogs were prepared by reduction of carbomethoxy- derivatives followed by fluorination .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 599.6±50.0 °C at 760 mmHg, and a flash point of 316.4±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .作用机制

Target of Action

The primary target of the compound N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors, have been cloned and characterized .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to changes in these pathways and their downstream effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

实验室实验的优点和局限性

Fura-2-AM has several advantages over other calcium-sensitive dyes. This compound has high sensitivity and specificity, which allows for accurate measurement of intracellular calcium levels. Fura-2-AM is also non-toxic and does not interfere with cellular processes, making it suitable for long-term experiments.

However, Fura-2-AM has some limitations. This compound is not membrane-permeable and requires a loading step to enter cells. The loading step can be time-consuming and may affect cellular processes. Fura-2-AM is also sensitive to pH changes, which can affect the accuracy of measurements. Additionally, Fura-2-AM is not suitable for measuring calcium levels in subcellular compartments.

未来方向

Fura-2-AM has several potential future directions in scientific research. One potential direction is the development of new calcium-sensitive dyes with improved sensitivity and specificity. Another potential direction is the development of new imaging techniques that can measure calcium levels in subcellular compartments. Additionally, Fura-2-AM can be used in combination with other dyes and imaging techniques to study complex cellular processes such as calcium signaling pathways. Overall, Fura-2-AM has the potential to contribute significantly to scientific research in various fields.

合成方法

Fura-2-AM is synthesized by reacting 2-furancarboxylic acid with 2-(2-aminoethylamino)ethanol and 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography and recrystallization to obtain pure Fura-2-AM.

科学研究应用

Fura-2-AM is widely used in scientific research to study intracellular calcium levels. Calcium is an important intracellular messenger that plays a crucial role in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Fura-2-AM is used to measure intracellular calcium levels in real-time with high sensitivity and specificity. This compound is used to study various cellular processes such as calcium signaling, calcium homeostasis, and calcium-dependent processes.

属性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJYNFRNHSYBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025537 |

Source

|

| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184951-37-9 |

Source

|

| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

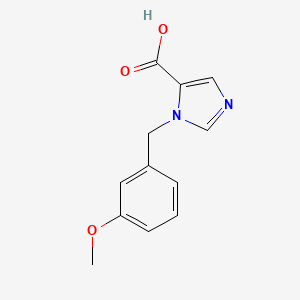

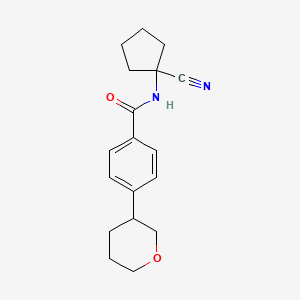

![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)

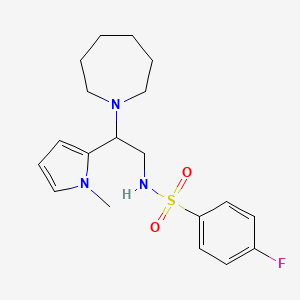

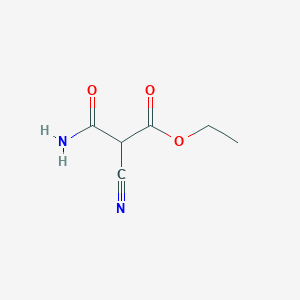

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)

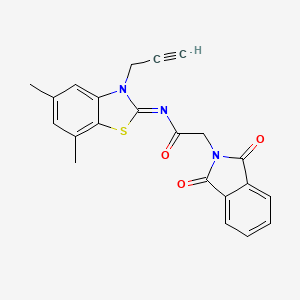

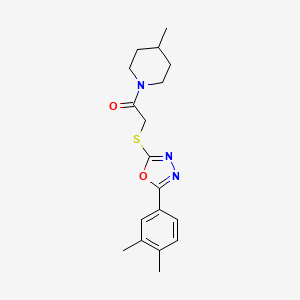

![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)

![2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2623827.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2623829.png)

![Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate](/img/structure/B2623831.png)